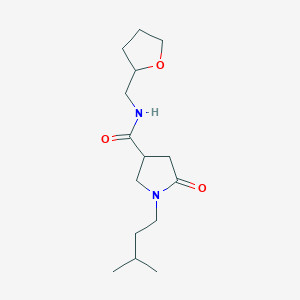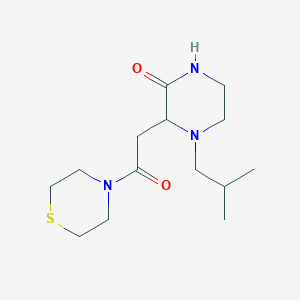![molecular formula C19H16N4O B6010026 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE](/img/structure/B6010026.png)
N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE typically involves the condensation of 1-methyl-1H-indole-3-carbohydrazide with an indole-3-carbaldehyde derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression . The compound may also interact with DNA and proteins, leading to changes in cellular function and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE is unique due to its dual indole structure, which may contribute to its enhanced biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23-12-16(15-7-3-5-9-18(15)23)19(24)22-21-11-13-10-20-17-8-4-2-6-14(13)17/h2-12,20H,1H3,(H,22,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAXZZGVMLXNDW-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(CYCLOHEXYLAMINO)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B6009944.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B6009974.png)
![1-(benzylsulfanyl)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)

![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6010014.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)

![9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6010038.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6010040.png)
